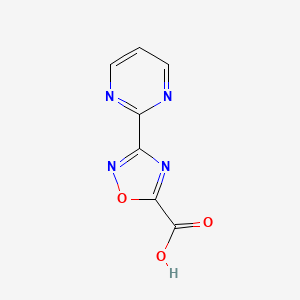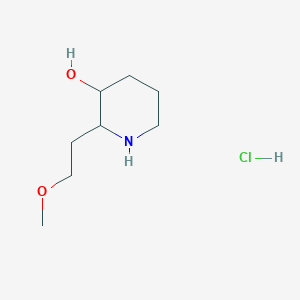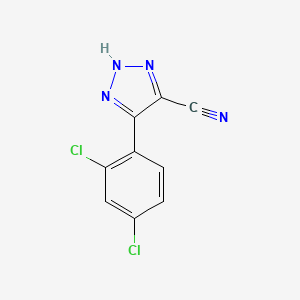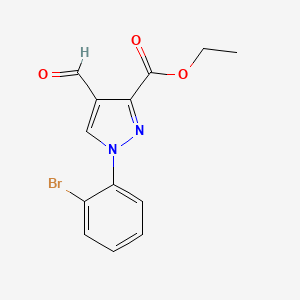
5-(p-Tolyl)isoxazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-トルイル)イソキサゾール-3-カルボニトリルは、分子式がC11H8N2Oである有機化合物です。これは、1個の酸素原子と1個の窒素原子を含む5員環複素環化合物であるイソキサゾールの誘導体です。この化合物は、5位にイソキサゾール環に結合したp-トルイル基(メチル基で置換されたベンゼン環)、および3位にニトリル基(-CN)が存在することを特徴としています。
準備方法
合成ルートと反応条件
5-(p-トルイル)イソキサゾール-3-カルボニトリルの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、p-トルイルヒドロキシルアミンとα、β-不飽和ニトリルを酸性条件下で反応させることです。この反応は、イソキサゾール環を形成する環化を受ける中間体のオキシムの形成を経て進行します。
工業生産方法
5-(p-トルイル)イソキサゾール-3-カルボニトリルの工業生産方法は、多くの場合、同様の合成ルートを使用しますが、大規模生産に合わせて最適化されています。これには、一貫した品質と収率を確保するために、連続フロー反応器と自動システムの使用が含まれます。反応条件は、環化プロセスの効率を最大化し、副生成物の生成を最小限に抑えるように注意深く制御されます。
化学反応の分析
反応の種類
5-(p-トルイル)イソキサゾール-3-カルボニトリルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、ニトリル基をアミン基に変換することができます。
置換: イソキサゾール環は、特に4位で求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素ガス(H2)などの還元剤が、触媒の存在下で一般的に使用されます。
置換: 求電子置換反応には、多くの場合、硫酸(H2SO4)などの強酸触媒の存在が必要です。
生成される主要な生成物
酸化: 5-(p-トルイル)イソキサゾール-3-カルボニトリルの酸化により、イソキサゾール-3-カルボン酸誘導体が得られます。
還元: 還元により、5-(p-トルイル)イソキサゾール-3-アミンが生成されます。
置換: 求電子置換により、使用される試薬に応じて、さまざまな官能基がイソキサゾール環に導入されます。
科学研究アプリケーション
5-(p-トルイル)イソキサゾール-3-カルボニトリルは、科学研究において幅広い用途があります。
化学: 特に医薬品や農薬の開発において、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。
医学: 特に感染症やがんの治療における治療薬としての可能性を探る研究が進められています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
5-(p-Tolyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
5-(p-トルイル)イソキサゾール-3-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、さまざまな分子標的(酵素や受容体など)と相互作用してその効果を発揮する可能性があります。ニトリル基は、生物分子との水素結合やその他の相互作用に関与する可能性があり、一方、イソキサゾール環は、特定の部位への結合のための剛性な足場を提供することができます。
類似の化合物との比較
類似の化合物
5-アミノ-イソキサゾール-4-カルボニトリル: この化合物は、p-トルイル基の代わりにアミノ基(-NH2)を持っており、その化学的および生物学的特性を大幅に変える可能性があります。
5-フェニルイソキサゾール-3-カルボニトリル: この化合物は、p-トルイル基の代わりにフェニル基(メチル基のないベンゼン環)を持っており、その反応性や他の分子との相互作用に影響を与える可能性があります。
独自性
5-(p-トルイル)イソキサゾール-3-カルボニトリルは、その親油性を高め、生物学的標的との相互作用に影響を与える可能性のあるp-トルイル基の存在によりユニークです。イソキサゾール環とニトリル基の組み合わせは、多様な用途を持つ新しい化合物を開発するための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
5-Amino-isoxazole-4-carbonitrile: This compound has an amino group (-NH2) instead of a p-tolyl group, which can significantly alter its chemical and biological properties.
5-Phenylisoxazole-3-carbonitrile: This compound has a phenyl group (a benzene ring without a methyl group) instead of a p-tolyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
5-(p-Tolyl)isoxazole-3-carbonitrile is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and influence its interactions with biological targets. The combination of the isoxazole ring and the nitrile group provides a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,1H3 |
InChIキー |
OSCMVCNDSAPBDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















